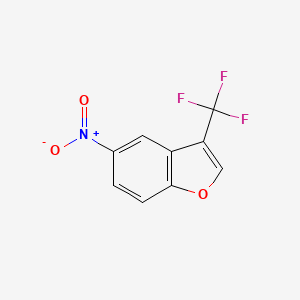

5-Nitro-3-(trifluoromethyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)7-4-16-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHAMMPIQGIJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276979 | |

| Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-44-8 | |

| Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Nitro 3 Trifluoromethyl Benzofuran Derivatives

Reactivity of the Nitro Group on the Benzene (B151609) Ring of Benzofuran (B130515)

The nitro group at the 5-position is a dominant force in the chemical reactivity of the benzene portion of the benzofuran scaffold. Its strong electron-withdrawing nature significantly influences the molecule's susceptibility to various transformations.

The transformation of the nitro group into an amino group is a pivotal reaction in organic synthesis, providing a gateway to a wide array of further functionalizations. researchgate.net The reduction of aromatic nitro compounds, such as 5-Nitro-3-(trifluoromethyl)benzofuran, to their corresponding anilines is a well-established process that can be achieved through numerous methods. jsynthchem.com This conversion is a key step in the production of amines, which are valuable intermediates in the manufacturing of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metallic reagents in acidic media. wikipedia.orggoogle.com Catalytic hydrogenation is frequently performed using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Alternative hydrogen sources, such as triethylsilane in the presence of Pd/C, can also be utilized. organic-chemistry.org

Metal-based reductions offer another versatile route. Reagents such as iron powder in acidic solutions (e.g., acetic acid or with ammonium (B1175870) chloride), stannous chloride (SnCl₂), or zinc metal are effective for converting nitroarenes to anilines. wikipedia.org More recently, metal-free reduction methods have been developed, utilizing reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which offers high chemoselectivity and tolerance for other functional groups. google.comorganic-chemistry.org

| Method | Typical Reagents | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Widely used in industry; can sometimes affect other reducible groups. wikipedia.org |

| Transfer Hydrogenation | HCOOH, Et₃SiH, Hydrazine with catalyst | Offers mild reaction conditions. google.comorganic-chemistry.org |

| Metal in Acid | Fe/HCl, Fe/CH₃COOH, SnCl₂/HCl, Zn/HCl | Classic and cost-effective methods. wikipedia.org |

| Sulfide/Hydrosulfite | Na₂S, Na₂S₂O₄, (NH₄)₂S | Useful for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| Metal-Free Reduction | HSiCl₃/tertiary amine | High chemoselectivity, tolerates many functional groups. organic-chemistry.org |

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This reaction mechanism is particularly favored when the nitro group is positioned ortho or para to a suitable leaving group. In the case of a substituted this compound derivative (e.g., with a halogen at the 4- or 6-position), the nitro group would facilitate the displacement of the leaving group by a nucleophile.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. nih.gov The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring. nih.gov In some cases, the nitro group itself can act as a leaving group, particularly in high-temperature reactions or when activated by other substituents. mdpi.com This reactivity allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, onto the benzene ring. beilstein-journals.orgnih.gov

The nitro group exerts a profound influence on the electron distribution across the entire benzofuran system. As one of the most powerful electron-withdrawing functional groups, it significantly reduces the electron density of the benzene ring through both its negative inductive (-I) and negative resonance (-R) effects. nih.gov This deactivation makes the benzene ring much less susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), which typically require electron-rich aromatic systems.

Reactivity of the Trifluoromethyl Group on the Furan (B31954) Ring of Benzofuran

The trifluoromethyl (CF₃) group at the 3-position of the furan ring is another key contributor to the molecule's chemical properties, primarily through its exceptional stability and strong electron-withdrawing nature.

The trifluoromethyl group is renowned for its remarkable chemical and thermal stability. beilstein-journals.org This inertness stems from the high strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.com Consequently, the CF₃ group is highly resistant to a wide range of chemical, thermal, and photochemical degradation conditions. mdpi.com This robustness allows for chemical modifications to be performed on other parts of the this compound molecule under conditions that might otherwise affect less stable functional groups. tcichemicals.com

While generally unreactive, transformations of the CF₃ group are possible under specific and typically harsh conditions. These reactions are not common but represent an area of ongoing research. For instance, selective C-F bond activation can sometimes be achieved using potent Lewis acids or transition metal complexes, leading to the formation of difluoro- or monofunctionalized products. tcichemicals.com However, for most synthetic applications, the trifluoromethyl group is considered a highly stable and unreactive substituent.

The trifluoromethyl group is a potent electron-withdrawing substituent, primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.gov This effect significantly lowers the electron density of the furan ring to which it is attached. The presence of the CF₃ group at the 3-position makes the 2-position of the benzofuran ring more electrophilic and susceptible to attack by nucleophiles.

In the this compound molecule, the combined electron-withdrawing power of both the nitro and trifluoromethyl groups creates a highly electron-poor heterocyclic system. The CF₃ group on the furan ring and the NO₂ group on the benzene ring work in concert to deactivate the entire molecule towards electrophilic attack. Conversely, this electron deficiency enhances the electrophilicity of the ring carbons, potentially activating them towards certain types of nucleophilic attack, beyond the classic SNAr pathways on the benzene ring. nih.gov

Transformations and Derivatizations at the Benzofuran Core

The benzofuran scaffold of this compound serves as a template for a range of chemical modifications. The reactivity of the furan and benzene rings is significantly influenced by the electronic effects of the nitro and trifluoromethyl substituents.

Functionalization at Furan Ring Positions (C2, C3)

Functionalization at the C2 Position:

The C2 position of the benzofuran ring is typically the most reactive site for electrophilic substitution. In the case of this compound, this position remains a primary target for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The C2-H bond can be activated for cross-coupling reactions. For instance, palladium-catalyzed reactions are widely employed for the selective functionalization of benzofuran systems. unicatt.itrsc.org While specific studies on this compound are limited, analogous transformations on other benzofuran derivatives suggest the feasibility of introducing aryl, vinyl, or alkyl groups at the C2 position through reactions like the Suzuki, Heck, or Sonogashira couplings. researchgate.netdntb.gov.uanih.gov

Metalation and Subsequent Electrophilic Quench: The C2 proton can be abstracted by a strong base, such as n-butyllithium, to form a 2-lithiobenzofuran intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce diverse functional groups. researchgate.net

Transformations at the C3 Position:

The C3 position is already substituted with a trifluoromethyl group, which is generally stable and unreactive under many conditions. Direct functionalization of the C3 position by substitution of the trifluoromethyl group is challenging due to the strength of the C-CF3 bond. However, the trifluoromethyl group itself can influence the reactivity of the molecule and can be a target for specific transformations under harsh conditions, though such reactions are not commonly reported for this specific scaffold.

Functionalization at Benzene Ring Positions (C4, C6, C7)

The benzene ring of this compound is electron-deficient due to the strong deactivating effect of the nitro group at C5 and the trifluoromethyl group at C3. This significantly impacts its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA r): The presence of the strongly electron-withdrawing nitro group at C5 activates the benzene ring towards nucleophilic aromatic substitution. nih.govresearchgate.netnih.govbeilstein-journals.org Halogen atoms introduced at the C4 or C6 positions would be susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates. This provides a valuable route for introducing a wide range of functional groups onto the benzene ring. For instance, a hypothetical 4-chloro-5-nitro-3-(trifluoromethyl)benzofuran could readily undergo nucleophilic substitution at the C4 position.

Introduction of Additional Heterocyclic Moieties

The functional groups on the this compound core can be utilized to construct fused or linked heterocyclic systems.

From the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional handle for the synthesis of various heterocyclic rings. nih.gov For example, the resulting 5-amino-3-(trifluoromethyl)benzofuran could be a precursor for the synthesis of fused imidazole, triazole, or pyrazine (B50134) rings through condensation reactions with appropriate reagents.

Via Cross-Coupling Reactions: Functional groups introduced at the C2, C4, or C6 positions through palladium-catalyzed cross-coupling reactions can serve as anchor points for the construction of additional heterocyclic rings. For instance, a bromo-substituted derivative could be coupled with a heterocyclic boronic acid in a Suzuki reaction to introduce a heterocyclic moiety. researchgate.netnih.gov

Cyclization Reactions: Intramolecular cyclization reactions can be designed to form fused heterocyclic systems. For example, if a suitable functional group is introduced at the C4 position, it could potentially undergo a cyclization reaction with the oxygen atom of the furan ring or another part of the molecule to form a new heterocyclic ring.

Mechanistic Investigations in the Synthesis and Transformations of 5 Nitro 3 Trifluoromethyl Benzofuran

Elucidation of Reaction Mechanisms in Benzofuran (B130515) Ring Formation

The construction of the benzofuran scaffold is a pivotal step in the synthesis of 5-Nitro-3-(trifluoromethyl)benzofuran. Numerous methodologies have been developed for this purpose, many of which rely on transition metal catalysis to facilitate the key bond-forming events. These catalyzed reactions proceed through well-defined mechanistic cycles involving distinct intermediates and transition states.

Transition metal catalysts, particularly those based on palladium, copper, nickel, and rhodium, play a central role in modern benzofuran synthesis by providing low-energy pathways for ring formation. nih.govresearchgate.net These catalysts can activate substrates and promote intramolecular cyclization through various mechanistic cycles.

Palladium-based catalysts are widely employed, often in combination with a copper co-catalyst, in reactions such as the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. acs.org In a typical palladium-catalyzed cycle for benzofuran synthesis, the active Pd(0) species undergoes oxidative addition into an aryl halide bond (e.g., an o-iodophenol derivative). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed from the alkyne and a copper salt), followed by reductive elimination to form the C-C bond. The final ring-closing step, an intramolecular hydroalkoxylation, may also be promoted by the palladium catalyst or proceed thermally. acs.orgnih.govrsc.org

Copper catalysts are also used independently and are crucial for promoting annulation reactions. rsc.orgresearchgate.net For instance, in the reaction of o-hydroxyaldehydes with alkynes, a copper catalyst facilitates the formation of a copper acetylide intermediate. This intermediate then attacks the aldehyde (often activated as an iminium ion), leading to an intermediate that undergoes intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org Mechanistic studies suggest that some copper-mediated pathways proceed through a sequence involving nucleophilic substitution, coordination of Cu(I) to the resulting phenolate, addition to the alkyne, and subsequent protonolysis to regenerate the catalyst and form the benzofuran ring. nih.gov

Nickel and rhodium catalysts have also been utilized, offering alternative reactivity and substrate scope. nih.gov Nickel-catalyzed methods can involve the intramolecular nucleophilic addition of aryl halides to ketones. nih.gov Rhodium catalysts can mediate the arylation and subsequent cyclization of precursors like propargyl alcohols with aryl boronic acids. nih.govresearchgate.net

| Catalyst System | Typical Precursors | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium/Copper | o-Halophenols, Terminal Alkynes | Oxidative Addition, Transmetalation, Reductive Elimination, Cyclization | acs.org |

| Copper | o-Hydroxyaldehydes, Amines, Alkynes | Iminium Ion Formation, Attack by Copper Acetylide, Cyclization | nih.govacs.org |

| Nickel | Aryl Halides with Ketone Moiety | Intramolecular Nucleophilic Addition | nih.gov |

| Rhodium | Propargyl Alcohols, Aryl Boronic Acids | Arylation, Cyclization | nih.govresearchgate.net |

| Gold/Silver | Alkynyl Esters, Quinols | Nucleophilic Attack, Sigmatropic Rearrangement, Aromatization | acs.org |

The pathways of catalyzed benzofuran syntheses are characterized by a series of reactive intermediates. The identification and characterization of these species, even if transient, are key to understanding the reaction mechanism.

In palladium-catalyzed reactions, organopalladium species are the central intermediates. Following oxidative addition, an arylpalladium(II) halide complex is formed. Subsequent steps in a Sonogashira-type pathway involve π-alkyne complexes and vinylpalladium species prior to the final cyclization. researchgate.net In Tsuji-Trost-type reactions involving benzofuran precursors, η³-heterocyclic palladium complexes are key intermediates that undergo nucleophilic attack. nih.govrsc.org

Copper-catalyzed reactions often proceed via the formation of copper acetylide intermediates, which are crucial for the carbon-carbon bond-forming step. nih.govacs.org In some cases, the reaction mechanism involves an initial iminium ion formation from an aldehyde and an amine, which is then attacked by the copper acetylide. nih.govacs.org The subsequent intermediate undergoes intramolecular cyclization. In other copper-mediated pathways, intermediates can include potassium phenolates that coordinate to the copper catalyst before intramolecular addition to the alkyne moiety. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for analyzing the energetics of these reactions. These studies can model the structures of transition states for key steps like oxidative addition, nucleophilic attack, or reductive elimination, providing insight into the factors that control reaction rates and selectivity. nih.gov For instance, computational studies on indium-catalyzed hydroalkoxylation of o-alkynylphenols support a mechanism involving a π-Lewis acid activation of the alkyne by indium(III), which facilitates the subsequent nucleophilic attack by the phenol (B47542). nih.gov

Mechanistic Insights into Trifluoromethylation Reactions

Introducing the trifluoromethyl (CF₃) group onto the benzofuran scaffold can be achieved through various methods, which are broadly categorized by the nature of the trifluoromethylating species: radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻). wikipedia.orgnih.govnih.gov The choice of reagent and reaction conditions dictates the operative mechanism.

Radical trifluoromethylation is a powerful method for C-H functionalization and for the trifluoromethylation of alkenes. pnas.orgprinceton.edunih.gov This pathway involves the generation of a highly reactive trifluoromethyl radical (CF₃•), which is electrophilic in nature. wikipedia.orgnih.gov

Commonly used reagents for generating CF₃ radicals include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents under reductive conditions. pnas.orgresearchgate.netthieme-connect.comrsc.orgnih.gov The generation of the radical is often initiated by an oxidant, a transition metal catalyst, or via photoredox catalysis. pnas.orgprinceton.edu For example, a Cu(I) catalyst can reduce a Togni reagent via a single-electron transfer (SET) to generate a CF₃ radical and a Cu(II) species. researchgate.netacs.orgrsc.org This CF₃ radical can then add to a C-C double bond or a heteroaromatic ring. pnas.orgthieme-connect.com The resulting carbon-centered radical intermediate is then typically oxidized to a carbocation, which can be trapped by a nucleophile or lose a proton to afford the final product. researchgate.net

| Reagent | Typical Initiator/Catalyst | Proposed Mechanism of CF₃• Generation | Reference |

|---|---|---|---|

| Togni's Reagent | Cu(I), Photoredox Catalyst | Single-electron reduction of the hypervalent iodine reagent. | acs.orgrsc.orgacs.org |

| Umemoto's Reagent | Transition Metals, Photoredox Catalyst | Single-electron reduction of the sulfonium (B1226848) salt. | rsc.org |

| CF₃SO₂Na (Langlois' Reagent) | Oxidant (e.g., tBuOOH) | Oxidation followed by disproportionation, releasing SO₂ and CF₃•. | pnas.org |

| CF₃I | Triethylborane, Photolysis | Homolytic cleavage of the C-I bond. | wikipedia.org |

Polar trifluoromethylation reactions involve either an electrophilic "CF₃⁺" source attacking a nucleophile or a nucleophilic "CF₃⁻" source attacking an electrophile.

Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents are considered "electrophilic" trifluoromethylating agents. nih.govresearchgate.netresearchgate.net While a free CF₃⁺ cation is generally not formed, these reagents can be activated by Lewis acids, making the CF₃ group susceptible to nucleophilic attack in an Sₙ2-type mechanism. acs.orgacs.org For example, computational studies on Umemoto's reagent suggest that trifluoromethylation of nucleophiles like pyrrole (B145914) proceeds via a backside attack mechanism on the sulfur-bound CF₃ group, rather than a single-electron transfer pathway. rsc.org The reaction of electron-rich aromatic compounds with these reagents often requires activation to facilitate electrophilic aromatic substitution. nih.govacs.org

Nucleophilic Trifluoromethylation: The generation of a trifluoromethyl anion (CF₃⁻) or an equivalent nucleophile allows for the trifluoromethylation of electrophilic substrates like carbonyls or aryl halides. The most common source for nucleophilic trifluoromethylation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent). wikipedia.orgresearchgate.net This reagent requires activation by a fluoride (B91410) source (e.g., TBAF) to generate a hypervalent silicon species, which then delivers the CF₃ nucleophile. wikipedia.org The CF₃ anion itself has been successfully generated and characterized using [K(18-crown-6)]⁺ as a countercation. wikipedia.org This nucleophile can then participate in substitution or addition reactions to introduce the trifluoromethyl group.

Computational and Theoretical Studies of 5 Nitro 3 Trifluoromethyl Benzofuran

Molecular Docking and Ligand-Protein Interactions (if applicable for a specific target based on hypothetical studies)

There are no published studies detailing molecular docking simulations of 5-Nitro-3-(trifluoromethyl)benzofuran with any specific protein target. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the affinity of that binding. This type of analysis is fundamental for hypothesizing a compound's mechanism of action at a molecular level. In the absence of any research that has docked this compound into the active site of a protein, there is no data to present regarding its potential ligand-protein interactions, binding energies, or key amino acid residues involved in its binding.

Q & A

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 5-nitro-3-(trifluoromethyl)benzofuran?

To confirm the structure and purity of this compound, employ high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to resolve substituent positions. For example, fluorine substituents generate distinct splitting patterns in ¹H NMR due to coupling (e.g., ~8–12 Hz) . Purity can be assessed via HPLC with UV detection (λ ~270–300 nm for nitro-aromatic absorption) and a C18 column using acetonitrile/water gradients .

Q. What synthetic routes are feasible for preparing this compound?

A two-step strategy is common:

Cyclization : Start with 2-alkynylphenol derivatives. For example, electrochemical cyclization of 2-alkynylphenols with selenylating agents yields substituted benzofurans (e.g., 71% yield for a selenyl analog) .

Functionalization : Introduce the nitro and trifluoromethyl groups via electrophilic substitution. Use mixed acids (HNO₃/H₂SO₄) for nitration and CF₃Cu or CF₃I for trifluoromethylation under controlled temperatures (0–5°C) to avoid over-nitration .

| Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Cyclization | 2-alkynylphenol, DDQ | ~70% | |

| Electrophilic Nitration | HNO₃/H₂SO₄, 0–5°C | ~65% |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict substituent effects on electron density. For example:

- The nitro group (-NO₂) withdraws electrons, lowering the HOMO energy (calculated ~-6.8 eV), while the -CF₃ group enhances electrophilicity at the 3-position .

- Compare computed IR/Raman spectra with experimental data to validate vibrational modes (e.g., C-F stretches at 1100–1250 cm⁻¹) . Such models clarify discrepancies in reaction outcomes, such as unexpected regioselectivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization issues arise from steric hindrance and polar groups. Solutions include:

Q. How does the compound’s structure influence its potential as a fluorescent chemosensor?

The benzofuran core’s rigid π-system enables fluorescence. Modifications:

- Nitro group : Quenches fluorescence via photoinduced electron transfer (PET), enabling “on-off” sensing (e.g., Fe³⁺ detection with a 15 nM limit) .

- Trifluoromethyl group : Enhances lipophilicity for membrane penetration in cellular imaging. Test sensitivity by titrating metal ions in DMSO/H₂O (9:1) and monitoring emission at λₑₘ ~450 nm .

Methodological Considerations

Q. How to address inconsistencies in toxicity assessments for benzofuran derivatives?

- In vitro assays : Use HepG2 cells to measure IC₅₀ values (e.g., MTT assay) and compare with structurally similar compounds (e.g., 2,3-benzofuran derivatives) .

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify toxic metabolites via LC-MS. Prioritize studies on nitro-reduction products, which may generate reactive intermediates .

Q. What analytical techniques validate the compound’s stability under varying pH and temperature?

- Forced degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C for nitro-aromatics) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for nitro-substituted benzofurans?

Variations arise from:

- Substituent positioning : Steric effects from -CF₃ may reduce nitration efficiency. Compare yields for meta vs. para nitro isomers .

- Catalyst choice : Metal-free methods (e.g., DDQ) vs. Pd-catalyzed routes. Optimize using design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.